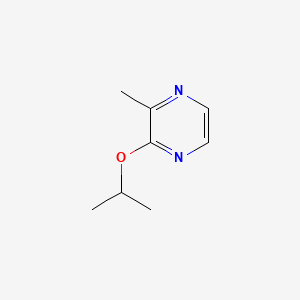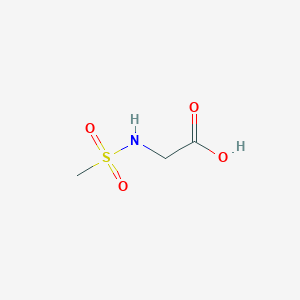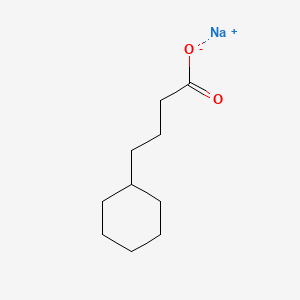
4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Übersicht
Beschreibung
4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is a chemical compound with the molecular formula C23H25NO2 . It has a molecular weight of 347.45 .
Synthesis Analysis
The synthesis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate involves multiple steps . The precursors include 4-Hydroxybenzonitrile, Benzoyl chloride, benzene, 1-(1-Cyclohexenyl)piperidine, 1-(2-chlorocyclohexyl)piperidine, 4-Propylcyclohexyl bromide, (4-propylidenecyclohexyl)benzene, (4-propylcyclohexyl)benzene, and 1-phenyl-4-propylpiperidine .Molecular Structure Analysis
The molecular structure of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate consists of 23 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms . The exact mass is 347.18900 .Physical And Chemical Properties Analysis
4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate has a density of 1.12g/cm3 . It has a boiling point of 508.5ºC at 760 mmHg . The LogP value is 5.85138 , and the index of refraction is 1.577 .Wissenschaftliche Forschungsanwendungen
Synthesis and Liquid Crystal Properties
Synthesis Approaches
The compound has been synthesized through reactions involving acylation and esterification, starting from 4-alkylcyclohexyl-benzoic acid. These methods lay a foundation for studying the performance of liquid crystal materials (Shen Jin-ping, 2007).
Mesomorphic Properties
Studies have also focused on the synthesis and mesomorphic properties of phenyl benzoates and cyclohexyl benzoyloxybenzoates, which are closely related to 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. These compounds have been evaluated for their liquid-crystalline properties, exploring the effects of the alicyclic part and lateral substituents (H. Deutscher, C. Seidel, M. Körber, H. Schubert, 1979).
Ferroelectric Liquid Crystals
The ferroelectric properties of liquid crystals incorporating a trans-1,4-disubstituted cyclohexane ring, with various lateral substituents, have been systematically investigated. This research aims to optimize the smectic C mesomorphic range for electro-optic display device applications (S. Kelly, 1989).
Molecular Structure and Phase Behavior
Molecular Structure Influence
The impact of molecular structure on the phase behavior of liquid crystalline compounds has been analyzed, showing that the introduction of a 1,4-disubstituted transcyclohexane ring affects the thermal stability and dielectric constants of the resulting esters (L. Karamysheva, E. I. Kovshev, M. Barnik, 1976).
Dielectric and Mesomorphic Stability
Studies on 4-hexadecyloxyphenyl-4-substituted benzoates and their structural variations have revealed insights into their smectic A mesophase stability, phase transitions, and the effects of structural changes on these properties (M. Naoum, G. Saad, R. Nessim, Talal A. Abdel-Aziz, H. Seliger, 1997).
Catalytic and Synthetic Applications
Catalytic Applications
Beyond liquid crystal research, the compound and its derivatives have been explored for catalytic applications, including asymmetric transfer hydrogenation of aromatic ketones, showcasing the versatility of cyclohexane-based ligands (Jing-Xing Gao, and Takao Ikariya, R. Noyori, 1996).
Synthetic Utility
The structural motif of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is instrumental in the synthesis of various pharmaceutical intermediates and materials, indicating its broad utility in organic synthesis (Li Jia-jun, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-cyanophenyl) 4-(4-propylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-17-4-8-19(9-5-17)20-10-12-21(13-11-20)23(25)26-22-14-6-18(16-24)7-15-22/h6-7,10-15,17,19H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOACYHPBBJELLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002321 | |
| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate | |
CAS RN |
81930-17-8 | |
| Record name | p-Cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081930178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)

![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)


